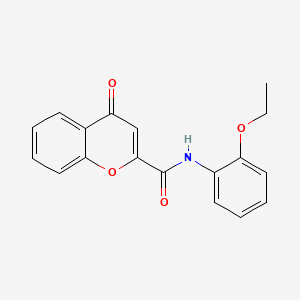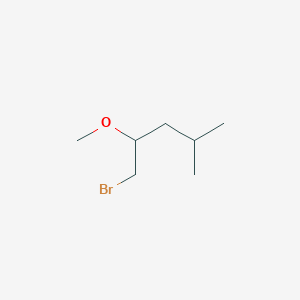
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, also known as CTN or NCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTN is a synthetic compound that belongs to the family of cyclohexylamines and has been shown to exhibit a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not yet fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, inflammation, and neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experimental models. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One area of interest is the potential use of this compound in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to explore its potential therapeutic applications in this area. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more potent and selective this compound analogs may lead to the development of new and more effective therapeutic agents.
合成法
The synthesis of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 1-cyanocyclohexane with 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c20-14-19(10-4-1-5-11-19)21-18(22)13-15-8-9-16-6-2-3-7-17(16)12-15/h8-9,12H,1-7,10-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOGETWNVGTTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
methanone](/img/structure/B2492533.png)
![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)